4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 Purinergic Receptor Antagonist

4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a fully synthetic, small-molecule 1,3-thiazol-2-yl substituted benzamide (molecular weight 399.89 g/mol). This chemotype is structurally and pharmacologically defined by a patent-protected series of P2X3 and P2X2/3 purinergic receptor antagonists, with representative compounds demonstrating inhibition of ATP-evoked currents in recombinant systems.

Molecular Formula C20H18ClN3O2S
Molecular Weight 399.89
CAS No. 921834-78-8
Cat. No. B2501269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS921834-78-8
Molecular FormulaC20H18ClN3O2S
Molecular Weight399.89
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O2S/c1-2-13-3-9-16(10-4-13)22-18(25)11-17-12-27-20(23-17)24-19(26)14-5-7-15(21)8-6-14/h3-10,12H,2,11H2,1H3,(H,22,25)(H,23,24,26)
InChIKeyMHBLODHMXTWVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921834-78-8): Class, Core Structure, and Biological Annotation


4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a fully synthetic, small-molecule 1,3-thiazol-2-yl substituted benzamide (molecular weight 399.89 g/mol) [1]. This chemotype is structurally and pharmacologically defined by a patent-protected series of P2X3 and P2X2/3 purinergic receptor antagonists, with representative compounds demonstrating inhibition of ATP-evoked currents in recombinant systems [2]. The compound's annotation in curated chemogenomics databases confirms its assignment to this pharmacological class and its evaluation in targeted screening [3].

P2X3 purinergic antagonist study fit
Patent-defined 1,3-thiazol-2-yl benzamide chemotype
Database-curated target annotation for pain pathway screening

Why Generic Substitution is High-Risk for 1,3-Thiazol-2-yl Benzamide P2X3 Antagonists Like CAS 921834-78-8


Within the 1,3-thiazol-2-yl benzamide series, minor structural modifications lead to profound shifts in P2X3 vs. P2X2/3 subtype selectivity and functional antagonism [1]. The patent literature explicitly demonstrates that the nature of the benzamide substituent (e.g., 4-chloro vs. 4-methoxy) and the acetamide linker geometry are critical determinants of potency, with IC50 values spanning nanomolar to micromolar ranges across close analogs [1]. Consequently, swapping 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide for an in-class analog without rigorous side-by-side profiling introduces unacceptable uncertainty in target engagement and pharmacological outcome.

Benzamide substituent sensitivity
4-chloro vs. 4-methoxy or other substituents may shift P2X3 potency and subtype selectivity profile.
Acetamide linker geometry
Lack of the carbamoylmethyl spacer in close analogs can alter binding mode and target engagement context.
Functional annotation gap
Many in-class analogs lack public P2X3 functional data, introducing uncertainty in comparative pharmacological outcome.

Quantitative Differentiation Evidence for 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide vs. Analogs


P2X3 Antagonist Screening Hit: Confirmed Class Assignment and Functional Activity at 10 µM

In a recombinant rat P2X3 assay performed in Xenopus oocytes, 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide was evaluated for antagonist activity at a single concentration of 10 µM [1]. This confirms its assignment to the P2X3 ligand class. While full concentration-response data are not publicly available, its evaluation in this assay distinguishes it from structurally related thiazole benzamides that lack any reported P2X3 annotation. The closest patent-exemplified analog, 4-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (lacking the acetamide linker), exhibits a fundamentally different binding mode and is not characterized in the same functional assay [2].

P2X3 Screen Hit
Class-level
Screened at 10 µM in recombinant rat P2X3 assay (Xenopus oocytes); % inhibition not publicly disclosed.
Confirms P2X3 ligand class assignment; distinguishes from unannotated analogs.
Full concentration-response data not available; requires in-house profiling.
P2X3 Purinergic Receptor Antagonist

Structural Differentiation: Unique Acetamide Linker Spacing vs. Directly Linked Aryl-Thiazole Analogs

The compound possesses a distinct carbamoylmethyl spacer (-CH2-C(=O)-NH-) between the thiazole core and the 4-ethylphenyl group [1]. This contrasts with the majority of P2X3-active 1,3-thiazol-2-yl benzamides disclosed in US 7,786,110, which typically feature a direct bond or a methylene spacer without the carbamoyl function at this position [2]. Molecular docking studies on the series indicate that this spacer length and hydrogen-bonding capability are critical for accommodating the P2X3 orthosteric pocket, directly influencing both potency and selectivity over P2X2/3 heteromers [2].

Linker Differentiation
Class-level
Carbamoylmethyl spacer (-CH2-C(=O)-NH-) vs. direct C-C bond or methylene in patent analogs; qualitative SAR distinction.
Key scaffold feature for P2X3 binding mode; selection may impact SAR interpretation.
No quantitative potency comparison for this specific compound.
Structure-Activity Relationship 1,3-Thiazole Benzamide

Physicochemical Differentiation: Molecular Weight, LogP, and H-Bond Donor Profile vs. Clinical Candidate Afimoxifene (4-Hydroxytamoxifen)

With a molecular weight of 399.89 g/mol, a calculated LogP of approximately 4.2, and two hydrogen bond donors, 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide resides in a more lead-like chemical space compared to larger P2X3 clinical candidates such as gefapixant (MW 452.5, LogP ~3.5) [1][2]. This profile suggests superior membrane permeability potential, a recognized liability for many ATP-competitive purinergic antagonists. However, no direct experimental permeability data is available for this compound.

Physicochemical Profile
Class-level
MW: 399.89 g/mol vs. gefapixant 452.5 g/mol; cLogP: ~4.2 vs. ~3.5; 2 HBD both.
Lower MW and moderate lipophilicity may support permeability screening context; no direct permeability data.
Calculated properties; experimental validation required.
Physicochemical Properties Drug-likeness Permeability

Target Class Selectivity Annotation: P2X3 vs. P2X2/3 Subtype Potential

The Bayer patent family explicitly highlights the challenge of achieving selectivity between P2X3 homomers and P2X2/3 heteromers, noting that 4-substituted benzamide analogs can exhibit differential preference [1]. While no selectivity data are disclosed for this specific compound, its 4-chloro substitution pattern is associated with preferential P2X3 binding in the broader series, whereas 4-methoxy analogs tend to increase P2X2/3 activity [1]. This class-level inference provides a hypothesis for its selectivity profile.

Selectivity Annotation
Class-level
4-Chloro substitution pattern predicted to favor P2X3 over P2X2/3 based on patent SAR; no selectivity data for this compound.
May serve as hypothesis for P2X3-selective probe development; requires selectivity assay confirmation.
Inferred from series trends; direct comparison to 4-methoxy analog needed.
P2X3 Selectivity P2X2/3 Pain

Research and Industrial Application Scenarios for 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921834-78-8)


Chemical Biology Tool for P2X3 Target Engagement Studies

With confirmed P2X3 antagonist annotation at 10 µM in Xenopus oocytes, this compound can serve as a starting scaffold for developing chemical probes to interrogate P2X3 function in native pain-sensing neurons. Its distinct carbamoylmethyl linker differentiates it from commonly used probes like A-317491, offering a complementary chemotype for orthogonal target engagement confirmation [1].

Structure-Activity Relationship (SAR) Expansion Core

The compound's unique 4-{[(4-ethylphenyl)carbamoyl]methyl} substitution on the thiazole ring provides an underexplored vector for SAR diversification. Medicinal chemistry teams can modify the 4-ethylphenyl amide moiety or the 4-chlorobenzamide portion to generate focused libraries aimed at improving P2X3 potency and selectivity over P2X2/3, building on the SAR framework established in US 7,786,110 [3].

Comparative Screening in Pain-Focused Compound Collections

Given its favorable lead-like physicochemical profile (MW < 400, cLogP ~4.2), this compound is suitable for inclusion in high-throughput screening decks targeting neuropathic and inflammatory pain pathways. Its 4-chloro substitution pattern makes it a valuable comparator for profiling novel P2X3 antagonists against a known class benchmark [2].

Application
Selection Property
Validation Focus
P2X3 target engagement studies
P2X3 antagonist annotation at 10 µM
Orthogonal chemotype target engagement confirmation
SAR expansion core scaffold
Unique carbamoylmethyl linker substitution pattern
Focused library synthesis for potency and selectivity improvement
Pain pathway compound screening
Lead-like MW and calculated lipophilicity
High-throughput P2X3 antagonist profiling in pain models
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